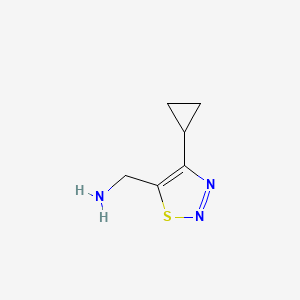
(3,4-Dimethylphenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an acetyl chloride functional group. It is commonly used in organic synthesis and research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dimethylphenoxy)acetyl chloride can be synthesized through the reaction of (3,4-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Safety measures are crucial due to the corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3,4-dimethylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are frequently used solvents.
Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
(3,4-Dimethylphenoxy)acetyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of drug candidates and intermediates.
Material Science: Employed in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the (3,4-dimethylphenoxy)acetyl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetyl chloride: Similar in structure but with methoxy groups instead of methyl groups.
(3,4-Dimethylphenyl)acetyl chloride: Lacks the phenoxy group, having a direct acetyl chloride substitution on the phenyl ring.
Uniqueness
(3,4-Dimethylphenoxy)acetyl chloride is unique due to the presence of both the phenoxy and acetyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications. The methyl groups at the 3 and 4 positions also influence its chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMDAZERMENIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)


![N-(4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B3000290.png)
![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)



